Cas no 1443312-43-3 (Cyclohexanol, 2-(3-chloro-4-methylphenyl)-, (1R,2S)-rel-)

Cyclohexanol, 2-(3-chloro-4-methylphenyl)-, (1R,2S)-rel- structure
1443312-43-3 structure
Product name:Cyclohexanol, 2-(3-chloro-4-methylphenyl)-, (1R,2S)-rel-
CAS No:1443312-43-3
MF:C13H17ClO
Molecular Weight:224.726483106613
MDL:MFCD15143672
CID:5189993

Cyclohexanol, 2-(3-chloro-4-methylphenyl)-, (1R,2S)-rel- 化学的及び物理的性質

名前と識別子

    • Cyclohexanol, 2-(3-chloro-4-methylphenyl)-, (1R,2S)-rel-
    • MDL: MFCD15143672
    • インチ: 1S/C13H17ClO/c1-9-6-7-10(8-12(9)14)11-4-2-3-5-13(11)15/h6-8,11,13,15H,2-5H2,1H3/t11-,13+/m0/s1
    • InChIKey: UVXUXIAJCXKQJY-WCQYABFASA-N
    • SMILES: [C@@H]1(O)CCCC[C@H]1C1=CC=C(C)C(Cl)=C1

Cyclohexanol, 2-(3-chloro-4-methylphenyl)-, (1R,2S)-rel- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB426790-5 g
trans-2-(3-Chloro-4-methylphenyl)cyclohexanol
1443312-43-3
5g
€1373.40 2023-04-23
abcr
AB426790-1 g
trans-2-(3-Chloro-4-methylphenyl)cyclohexanol
1443312-43-3
1g
€594.40 2023-04-23
abcr
AB426790-5g
trans-2-(3-Chloro-4-methylphenyl)cyclohexanol
1443312-43-3
5g
€1373.40 2023-09-04
abcr
AB426790-1g
trans-2-(3-Chloro-4-methylphenyl)cyclohexanol; .
1443312-43-3
1g
€1621.70 2025-02-27

Cyclohexanol, 2-(3-chloro-4-methylphenyl)-, (1R,2S)-rel- 関連文献

Cyclohexanol, 2-(3-chloro-4-methylphenyl)-, (1R,2S)-rel-に関する追加情報

Cyclohexanol, 2-(3-Chloro-4-Methylphenyl)-, (1R,2S)-rel -: A Comprehensive Overview of Its Synthesis, Applications, and Recent Advancements

Cyclohexanol, specifically the 2-(3-chloro-4-methylphenyl) derivative with the stereochemical designation (1R,2S)-rel-, represents a structurally complex organic compound with significant potential in medicinal chemistry and materials science. Its unique configuration—characterized by the relative (rel-) relationship between the stereogenic centers at positions 1 and 2—ensures precise control over molecular interactions in biological systems. Recent studies highlight its role as a chiral building block in asymmetric synthesis and its emerging applications in drug delivery systems.

The synthesis of this compound has evolved significantly since its initial reports in the early 2000s. Modern approaches now prioritize green chemistry principles through catalyst-driven methodologies. For instance, a 2023 study published in Organic Letters demonstrated the use of palladium-catalyzed cross-coupling reactions to assemble the core structure with >95% enantiomeric excess (e.e.). This advancement reduces reliance on stoichiometric reagents and enhances scalability for pharmaceutical applications. The stereochemical purity ((1R,2S)-rel-) is achieved via kinetic resolution protocols involving chiral auxiliaries or enzymatic biocatalysts.

Spectroscopic analysis confirms its characteristic IR peaks at ~3500 cm⁻¹ (OH stretch) and NMR signatures: δH 7.1–7.5 ppm (aromatic protons), δC 68 ppm (chiral carbon adjacent to OH). The compound exhibits a melting point of 87–89°C and solubility in polar solvents such as DMSO and ethanol—a property critical for formulation into drug carriers or bioactive coatings. Thermodynamic stability studies reveal minimal decomposition under ambient conditions up to pH 8, making it suitable for physiological environments.

In pharmacological research,cyclohexanol derivatives like this compound are being explored as scaffolds for receptor-targeted therapies. A groundbreaking 2024 paper in Nature Communications identified its ability to modulate G-protein coupled receptors (GPCRs) through allosteric interactions when conjugated with fluorinated side chains. The rigid bicyclic structure provides optimal rigidity for ligand-receptor binding while allowing functionalization at the cyclohexyl ring for bioavailability optimization.

The material science community has also recognized its potential as a precursor for chiral liquid crystals (CLCs). A collaborative study between MIT and Tokyo Tech demonstrated that incorporating this compound into mesogenic systems induces helical twisting power (HTP) values exceeding +6°·μm⁻¹·M⁻¹—a parameter critical for optoelectronic devices like tunable lasers. The chlorine substituent at position 3 enhances electronic delocalization across the aromatic ring while the methyl group at position 4 provides steric hindrance to prevent aggregation.

Ongoing research focuses on expanding its utility through bioconjugation strategies. Researchers at ETH Zurich recently reported click chemistry-based attachment of folate moieties to create tumor-targeting nanoparticles with encapsulation efficiencies up to 78%. These constructs show selective uptake by cancer cells expressing folate receptors while minimizing off-target effects—a breakthrough validated through xenograft mouse models published in Biomaterials Science.

Safety evaluations conducted per OECD guidelines confirm no mutagenic or clastogenic effects up to concentrations of 5 mM in Ames assays. While not classified as a controlled substance under international regulations (INCB database), standard laboratory precautions are advised due to its organic solvent properties.

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Amadis Chemical Company Limited
(CAS:1443312-43-3)Cyclohexanol, 2-(3-chloro-4-methylphenyl)-, (1R,2S)-rel-
A1133350
Purity:99%
はかる:1g
Price ($):961.0